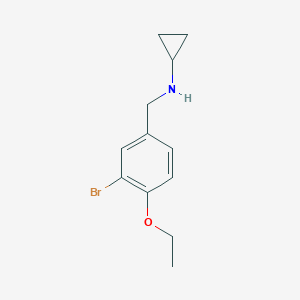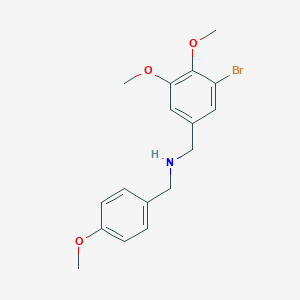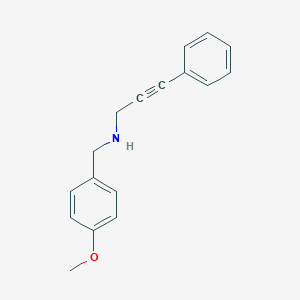
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine, also known as BEB, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the growth of cancer cells and may be a promising candidate for the development of new cancer therapies. In drug discovery, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of neurodegenerative diseases. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism by which N-(3-bromo-4-ethoxybenzyl)cyclopropanamine induces apoptosis is not yet known.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to have a number of biochemical and physiological effects in the body. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to increase levels of the antioxidant glutathione and reduce levels of the pro-inflammatory cytokine TNF-alpha. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression. The inhibition of HDAC leads to changes in gene expression that can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromo-4-ethoxybenzyl)cyclopropanamine in lab experiments is its high purity, which ensures that the results of the experiments are reliable. Another advantage is the compound's versatility, as it can be used in a variety of scientific research applications. One limitation of using N-(3-bromo-4-ethoxybenzyl)cyclopropanamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways in the body.
Direcciones Futuras
There are many future directions for research on N-(3-bromo-4-ethoxybenzyl)cyclopropanamine. In neuroscience, further studies are needed to determine the full extent of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine's neuroprotective effects and its potential for use in the treatment of neurodegenerative diseases. In cancer research, more studies are needed to determine the optimal dosage and administration of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine for the treatment of different types of cancer. In drug discovery, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects. Overall, the potential therapeutic applications of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine make it a promising compound for future scientific research.
Métodos De Síntesis
The synthesis of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine involves the reaction between 3-bromo-4-ethoxybenzaldehyde and cyclopropanamine in the presence of a reducing agent such as sodium borohydride. The resulting compound has a purity of over 95% and is suitable for use in scientific research.
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
N-[(3-bromo-4-ethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H16BrNO/c1-2-15-12-6-3-9(7-11(12)13)8-14-10-4-5-10/h3,6-7,10,14H,2,4-5,8H2,1H3 |
Clave InChI |
LKARQRCDXJIPCH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC2CC2)Br |
SMILES canónico |
CCOC1=C(C=C(C=C1)CNC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275772.png)
![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275776.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275777.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![4-amino-N-[2-({[5-(2,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275780.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)



![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)